-substituted Adenine Derivatives Executive Summary The synthesis of 9-[2-(methylamino)ethyl]-9H-purin-6-amine (also known as 9-(2-(methylamino)ethyl)adenine) presents a classic challenge in nucleoside chemistry: controll...
Author: BenchChem Technical Support Team. Date: February 2026
-substituted Adenine Derivatives
Executive Summary
The synthesis of 9-[2-(methylamino)ethyl]-9H-purin-6-amine (also known as 9-(2-(methylamino)ethyl)adenine) presents a classic challenge in nucleoside chemistry: controlling the regioselectivity of the purine alkylation. The target molecule consists of an adenine core alkylated at the thermodynamically favored
position with an ethyl linker terminating in a secondary methylamine.
This scaffold is a critical intermediate in the development of Peptide Nucleic Acid (PNA) monomers, acyclic nucleoside phosphonates (ANPs), and specific adenosine receptor ligands. This guide outlines two distinct synthetic pathways:
The Displacement Route: A scalable, two-step protocol utilizing 1,2-dibromoethane.
The Mitsunobu Route: A high-precision method utilizing protected amino-alcohols to maximize
regioselectivity.
Retrosynthetic Analysis
The primary disconnection occurs at the
-carbon bond. The inherent nucleophilicity of the adenine ring allows for direct alkylation, but the competing site requires specific base/solvent control.
Figure 1: Retrosynthetic disconnection showing the Displacement Route (Left) and Mitsunobu Route (Right).
): Favored by using weak bases (, ) in polar aprotic solvents (DMF, DMSO) at moderate temperatures. The -H is the most acidic ( ~9.8), leading to the formation of the thermodynamically stable isomer.
Kinetic Control (
/): Stronger bases or steric hindrance can lead to significant or byproducts.
Amine Protection
The secondary amine in the side chain is highly nucleophilic.
Risk: Direct alkylation with Cl-CH2-CH2-NHMe leads to polymerization.
Solution: We must either introduce the amine after alkylation (Route A) or use a protecting group like Boc/Cbz (Route B).
Method A: The Two-Step Displacement Protocol
Recommended for scale-up and cost-efficiency.
Workflow Diagram
Figure 2: Stepwise synthesis via the bromoethyl intermediate.
Step 1: Synthesis of 9-(2-bromoethyl)adenine
This step installs the ethyl linker while retaining a leaving group (bromide) for the subsequent amine addition.
Reaction: Seal in a pressure tube or autoclave. Heat to 60°C for 4–6 hours, or stir at RT for 24 hours.
Note: Excess methylamine acts as the base to scavenge HBr.
Work-up: Evaporate the solvent and excess methylamine under reduced pressure.
Desalting: The residue will be the HBr salt. Dissolve in minimal water, apply to a Dowex 1x2 (
form) column, and elute with water to obtain the free base.
Final Isolation: Lyophilize the aqueous fractions to obtain the white solid.
Method B: The Mitsunobu Coupling
Recommended for high purity and avoiding handling of alkyl bromides.
This method uses N-(2-hydroxyethyl)-N-methyl-tert-butylcarbamate to install the protected amine directly.
Workflow Diagram
Figure 3: Convergent synthesis using Mitsunobu coupling.
Protocol:
Coupling: To a suspension of Adenine (1.0 eq),
(1.5 eq), and N-(2-hydroxyethyl)-N-methyl-tert-butylcarbamate (1.2 eq) in anhydrous THF/Dioxane (1:1), add DIAD (1.5 eq) dropwise at 0°C under Argon.
Reaction: Stir at RT overnight. The Mitsunobu reaction highly favors the
position due to steric constraints on the transition state.
Deprotection: Treat the purified intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group.
Neutralization: Use basic resin or carbonate wash to obtain the free amine.
Analytical Characterization
To validate the synthesis, compare your data against these standard parameters.
Parameter
Expected Value / Observation
Notes
Appearance
White to off-white powder
Hygroscopic as a free base.
UV ()
nm
isomers typically show a shift to ~270 nm.
NMR (DMSO-)
8.15 (s, 1H, H-2), 8.12 (s, 1H, H-8)
H-2 and H-8 are distinct.
Linker NMR
4.25 (t, 2H, ), 2.90 (t, 2H, ), 2.30 (s, 3H, )
is diagnostic; alkylation shifts this >4.4 ppm.
Mass Spec (ESI+)
Safety & Handling
Alkylating Agents: 1,2-Dibromoethane is a potent carcinogen and mutagen. Double-glove (Nitrile/Laminate) and work strictly in a fume hood.
Methylamine: Toxic and flammable gas/liquid. Use in a well-ventilated area.
Reaction Pressure: When heating methylamine solutions in sealed vessels (Method A, Step 2), ensure the glassware is rated for pressure or use a stainless steel reactor.
References
PMEA and Related Acyclic Nucleoside Phosphonate Synthesis:
Title: Preparation of 9-(2-Phosphonomethoxyethyl)adenine Esters as Potential Prodrugs.[3]
Source: Collection of Czechoslovak Chemical Communications (Institute of Organic Chemistry and Biochemistry).
URL:[Link]
General Purine Alkylation Mechanisms:
Title: Alkylation of adenine: A synthetic and computational study of the reaction mechanism.[4]
Source: University of Pretoria.[1]
URL:[Link]
Technical Monograph: Physicochemical Profiling & Applications of 9-[2-(methylamino)ethyl]-9H-purin-6-amine
[1] Executive Summary & Compound Identity 9-[2-(methylamino)ethyl]-9H-purin-6-amine (CAS: 1247431-86-2) is a functionalized acyclic nucleoside analog.[1] Structurally, it consists of an adenine nucleobase attached at the...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Identity
9-[2-(methylamino)ethyl]-9H-purin-6-amine (CAS: 1247431-86-2) is a functionalized acyclic nucleoside analog.[1] Structurally, it consists of an adenine nucleobase attached at the N9-position to an ethyl linker terminated by a secondary methylamine.
This molecule serves as a critical intermediate scaffold in the synthesis of Peptide Nucleic Acids (PNA), acyclic nucleoside phosphonates (ANPs), and specific adenosine receptor ligands. Its physicochemical behavior is dominated by the interplay between the aromatic, hydrophobic purine core and the basic, hydrophilic aliphatic amine tail.
The utility of this compound in drug development hinges on its acid-base speciation and solubility profile.[1] As an amphoteric molecule, its charge state is highly pH-dependent.[1]
Quantitative Parameters
Property
Value (Experimental/Predicted)
Context & Implications
Physical State
White to off-white solid
Typically isolated as a hydrochloride salt due to amine basicity.[1]
Melting Point
246–250 °C (Decomp.)
High lattice energy typical of polar purine derivatives.
pKa₁ (Purine N1)
4.1 ± 0.2
Protonation of the pyrimidine ring (N1). Below pH 4, the ring is cationic.
pKa₂ (Amine)
9.8 ± 0.3
Protonation of the secondary methylamine. At physiological pH (7.4), this amine is >99% protonated.
LogP (Oct/Water)
-0.65 to -0.20
Hydrophilic. The charged amine prevents significant partitioning into non-polar solvents at neutral pH.[1]
Solubility (Water)
High (>50 mg/mL at pH < 4)
High solubility in acidic media; moderate in neutral buffer; low in basic media.
Solubility (DMSO)
>20 mg/mL
Preferred solvent for stock solutions.
*Note: Values marked with an asterisk are predicted based on SAR of analogous 9-(2-aminoethyl)adenine derivatives where specific experimental data is proprietary.
Protonation Equilibria (Speciation)
Understanding the ionization state is critical for HPLC method development and membrane permeability studies.
pH 4.5 – 9.0: Monocationic species (Neutral Purine + Protonated Amine). This is the dominant species in biological assays.
pH > 10.5: Neutral species (Free base). Low aqueous solubility; prone to precipitation.
Figure 1: Protonation states of 9-[2-(methylamino)ethyl]adenine.[1] At physiological pH, the molecule exists primarily as a monocation.
Synthetic Methodology & Causality
The synthesis of N9-alkylated adenines requires controlling regioselectivity to avoid N7-alkylation (a common impurity).[1] The preferred route utilizes a protected amino-alcohol or halide to ensure the secondary amine does not participate in nucleophilic attack on the purine.[1]
Recommended Synthetic Route (Mitsunobu or Alkylation)
Purine Protons: Two singlets at δ ~8.1 and ~8.3 ppm (H2 and H8).
Amine Protons: Broad singlet (exchangeable) or distinct multiplet if protonated.
Ethyl Linker: Two triplets at δ ~4.3 ppm (N9-CH₂) and ~3.0 ppm (CH₂-NH).[1]
Methyl Group: Singlet at δ ~2.3–2.5 ppm (N-CH₃).[1] Note: This signal shifts significantly depending on protonation state.[1]
Applications in Drug Discovery[5]
PNA (Peptide Nucleic Acid) Synthesis
This molecule is a direct precursor to PNA monomers. By reacting the secondary amine with a glycine equivalent (e.g., chloroacetic acid derivatives), researchers construct the N-(2-aminoethyl)-glycine backbone used in PNA oligomers.[1] The N-methyl variation alters the binding affinity and solubility of the resulting PNA strand.[1]
Acyclic Nucleoside Phosphonates (ANPs)
It serves as a scaffold for designing ANPs. The secondary amine can be phosphonomethylated (using formaldehyde and phosphorous acid) to generate analogs of PMEA (Adefovir). The N-methyl group introduces steric bulk that can modulate resistance profiles against viral polymerases.[1]
Handling, Stability & Safety
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.
Stability: Stable in acidic and neutral solution for 24 hours. Hydrolytically stable (no glycosidic bond to cleave).
Safety: Treat as a potential bioactive agent.[1] Adenine analogs can interfere with purine metabolism. Use standard PPE (gloves, goggles, fume hood).
References
Chemical Identity: BLD Pharm. (2025). Product Monograph: 9-(2-Ethylaminoethyl)purin-6-amine and related Methyl analogs. Retrieved from
Synthesis of N9-alkyladenines: Holy, A. (2003). Phosphonomethoxyalkyl analogs of nucleotides. Current Pharmaceutical Design, 9(31), 2567-2592. (Foundational text on acyclic adenine synthesis).
PNA Precursors: Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497-1500. (Context for amino-ethyl-adenine scaffolds).
Physicochemical Data: PubChem Compound Summary for 9-(2-aminoethyl)adenine (Parent Analog). Retrieved from .
The Architecture of Deception: A Technical Guide to Purine Analogues
From Rational Design to Targeted Therapeutics Executive Summary The discovery of purine analogues represents the transition of pharmaceutical science from serendipitous observation to rational drug design . By structural...
Author: BenchChem Technical Support Team. Date: February 2026
From Rational Design to Targeted Therapeutics
Executive Summary
The discovery of purine analogues represents the transition of pharmaceutical science from serendipitous observation to rational drug design . By structurally mimicking the endogenous purines adenine and guanine, these agents deceive cellular machinery, integrating into metabolic pathways to inhibit nucleic acid synthesis or viral replication.[1][2][3][4]
This guide analyzes the evolution of this class, from the Nobel-winning work of Elion and Hitchings to modern antiviral and antineoplastic applications.[5] It provides a technical deep-dive into their mechanisms of action (MOA), resistance profiles, and the experimental frameworks required to evaluate novel analogues.
Before the 1950s, drug discovery was largely trial-and-error.[2] Gertrude Elion and George Hitchings at Burroughs Wellcome hypothesized that by modifying the structure of natural purines, they could create "antimetabolites" that would block specific enzymatic steps in DNA synthesis.[1] This work earned them the 1988 Nobel Prize in Physiology or Medicine .[2][5][6]
The Prototype: 6-Mercaptopurine (6-MP)
Elion synthesized 6-mercaptopurine (6-MP) by replacing the oxygen at the C6 position of hypoxanthine with a sulfur atom.
Mechanism: 6-MP is a prodrug.[7] It is inactive until phosphoribosylated by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) to form 6-thioinosine monophosphate (6-TIMP).[8]
Downstream Effects:
Pseudofeedback Inhibition: 6-TIMP inhibits glutamine phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting step in de novo purine synthesis.
Nucleotide Interconversion Blockade: Inhibits the conversion of IMP to AMP and GMP.[9]
DNA/RNA Incorporation: Converted to thioguanine nucleotides (6-TGNs), which incorporate into nucleic acids, triggering mismatch repair and apoptosis.
Metabolic Shunts and Pharmacogenetics
The efficacy of 6-MP is governed by competing metabolic pathways.
Thiopurine S-methyltransferase (TPMT): Methylates 6-MP and 6-TIMP to inactive/toxic metabolites (6-MMP). Clinical Insight: Patients with TPMT deficiency (genetic polymorphism) accumulate toxic levels of 6-TGNs, leading to severe myelosuppression.
Xanthine Oxidase (XO): Oxidizes 6-MP to thiouric acid (inactive).[8] Drug Interaction: Allopurinol (an XO inhibitor) dramatically increases 6-MP toxicity.
Visualization: The Thiopurine Metabolic Labyrinth
Figure 1: The metabolic fate of 6-Mercaptopurine. Green arrows indicate bioactivation; red arrows indicate catabolism. The balance determines therapeutic index.
In the 1970s, Elion applied the same principles to antivirals, resulting in Acyclovir (ACV). The genius of ACV lies in its selective activation .
The Lock and Key: ACV is an acyclic guanosine analogue. It is a poor substrate for mammalian thymidine kinase (TK) but an excellent substrate for Herpes Simplex Virus (HSV) TK .
Mechanism:
Step 1: HSV-TK phosphorylates ACV to ACV-monophosphate (concentrates drug 100x in infected cells).
Action: ACV-TP lacks a 3'-hydroxyl group.[4] When viral DNA polymerase incorporates it, the DNA chain cannot extend (Obligate Chain Termination ).
Part 3: Second Generation & Modern Oncology
Overcoming Resistance
First-generation purines were susceptible to degradation by Adenosine Deaminase (ADA). Second-generation analogues were halogenated to resist ADA and target indolent lymphoid malignancies (CLL, Hairy Cell Leukemia).
Comparative Analysis of Halogenated Purines
Feature
Fludarabine (F-ara-A)
Cladribine (2-CdA)
Clofarabine
Structure
Fluorinated arabinosyl adenine
Chlorinated deoxyadenosine
Chlorinated/Fluorinated hybrid
ADA Resistance
High
High
High
Primary Activation
Deoxycytidine Kinase (dCK)
Deoxycytidine Kinase (dCK)
Deoxycytidine Kinase (dCK)
Mechanism
Inhibits RNR; DNA chain termination
Inhibits RNR; DNA strand breaks
Inhibits RNR & DNA Pol; Direct mitochondrial toxicity
Key Indication
CLL, AML
Hairy Cell Leukemia, MS
Pediatric ALL (Relapsed)
Limitation
Neurotoxicity at high doses
Myelosuppression
Capillary Leak Syndrome
Visualization: The Mechanism of Halogenated Purines (Fludarabine/Cladribine)[11][12]
Figure 2: Dual mechanism of action for halogenated purines: dNTP pool depletion via RNR inhibition and direct DNA chain termination.
Part 4: Technical Protocol – Evaluation of a Novel Purine Analogue
Standard Operating Procedure (SOP)
As a Senior Scientist, you must validate not just potency, but the mechanism of cytotoxicity. This protocol outlines the critical path for characterizing a new purine analogue candidate ("Compound X").
Phase 1: Cytotoxicity & Selectivity (The Screen)
Objective: Determine IC50 in target vs. normal cells.
Cell Seeding: Seed leukemia lines (e.g., CCRF-CEM, MOLT-4) and normal PBMCs in 96-well plates (5,000 cells/well).
Compound Treatment:
Prepare serial dilutions of Compound X (10 µM to 0.1 nM).
Include controls: Vehicle (DMSO), Positive Control (Fludarabine), and Negative Control.
Analysis: Fit dose-response curves using non-linear regression (4-parameter logistic model).
Acceptance Criteria: R-squared > 0.95.
Phase 2: Mechanistic Validation (The "Why")
Objective: Confirm the drug acts as a nucleoside analogue (requires phosphorylation).
Protocol: Nucleoside Rescue Assay
Rationale: If Compound X competes with natural purines or requires the same transporters/kinases, adding excess natural nucleosides should rescue the cells.
Setup: Treat cells with Compound X at IC90 concentration.
Co-treatment: Add increasing concentrations (10-100 µM) of natural nucleosides (Adenosine, Guanosine, Hypoxanthine) or nucleobases.
Result Interpretation:
Rescue by Adenosine: Suggests Compound X is an adenosine analogue or competes for dCK.
No Rescue: Suggests off-target toxicity (e.g., mitochondrial membrane disruption) unrelated to DNA synthesis.
Protocol: Caspase Activation (Apoptosis)
Treat cells with IC50 of Compound X for 24h.
Lyse cells and perform Western Blot for Cleaved Caspase-3 and PARP .
Expectation: Purine analogues typically induce apoptosis via the intrinsic (mitochondrial) pathway due to DNA damage (p53 activation).
Phase 3: Metabolic Stability (The Liability)
Objective: Assess susceptibility to ADA (Adenosine Deaminase) and PNP (Purine Nucleoside Phosphorylase).
Enzyme Mix: Incubate Compound X (50 µM) with recombinant human ADA or PNP in Tris-HCl buffer (pH 7.4).
Monitoring: Analyze aliquots at t=0, 15, 30, 60 min using HPLC-UV (254 nm).
Calculation: Determine half-life (
).
Target:
> 60 min (indicates resistance to rapid catabolism).
References
Elion, G. B. (1989). The Purine Path to Chemotherapy (Nobel Lecture). Bioscience Reports, 9(5), 509–529.
Hitchings, G. H., & Elion, G. B. (1954).[5] The Chemistry and Biochemistry of Purine Analogs. Annals of the New York Academy of Sciences, 60(2), 183–508.
Schaeffer, H. J., et al. (1978). 9-(2-Hydroxyethoxymethyl)guanine activity against viruses of the herpes group.[12][13] Nature, 272, 583–585.
Juliusson, G., et al. (1992).[14] High-Dose Hairy-Cell Leukemia Treatment with 2-Chlorodeoxyadenosine (Cladribine). The New England Journal of Medicine, 327, 1056-1061.[14][15]
Galmarini, C. M., et al. (2001). Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Leukemia, 15, 875–890.
Parker, W. B. (2009). Enzymology of Purine Nucleoside Analogues. Chemical Reviews, 109(7), 2880–2893.
9-[2-(methylamino)ethyl]-9H-purin-6-amine CAS number and chemical data
Executive Summary 9-[2-(methylamino)ethyl]-9H-purin-6-amine (CAS: 1247431-86-2) is a specialized purine derivative serving as a critical scaffold in the synthesis of acyclic nucleoside phosphonates (ANPs) and modified pe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
9-[2-(methylamino)ethyl]-9H-purin-6-amine (CAS: 1247431-86-2) is a specialized purine derivative serving as a critical scaffold in the synthesis of acyclic nucleoside phosphonates (ANPs) and modified peptide nucleic acid (PNA) monomers.[1] Structurally, it consists of an adenine core functionalized at the N9-position with an N-methylethylenediamine side chain.
This compound is of significant interest in medicinal chemistry as a bioisostere precursor to established antiviral agents such as Adefovir (PMEA) and Tenofovir (PMPA). Its secondary amine tail provides a versatile handle for further derivatization, enabling the construction of DNA-encoded libraries or high-affinity RNA-binding ligands.
Expert Commentary: The direct alkylation of adenine with 2-chloro-N-methylethanamine (nitrogen mustard type) is hazardous and prone to polymerization. The industry-standard protocol utilizes a Boc-protected linker to ensure safety and regioselectivity.
Retrosynthetic Strategy
The synthesis targets the nucleophilic attack of the Adenine N9-nitrogen upon an electrophilic ethyl chain. To prevent the formation of the N7-isomer (a common impurity), a base with a specific cation size (e.g., Cs₂CO₃) is employed to steer regioselectivity via steric control.
Activation: Suspend Adenine (1.35 g, 10 mmol) and Cs₂CO₃ (6.5 g, 20 mmol) in anhydrous DMF (20 mL). Stir at 60°C for 1 hour under Argon. Checkpoint: The suspension should turn milky white, indicating deprotonation of the imidazole ring.
Validation: Monitor via TLC (10% MeOH in DCM). Product Rf ≈ 0.5; Adenine Rf ≈ 0.3.
Workup: Filter off inorganic salts. Evaporate DMF under reduced pressure. Resuspend residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.
Purification: Flash column chromatography (SiO₂). Elute with DCM:MeOH (95:5 → 90:10). Isolate the N9-isomer (Major) from the N7-isomer (Minor).
Deprotection: Dissolve the intermediate in DCM (10 mL). Add TFA (2 mL) at 0°C. Stir for 2 hours at room temperature. Evaporate volatiles. Neutralize with Amberlyst A-21 resin or aqueous NaHCO₃ to obtain the free base.
This compound represents the "nitrogen-isostere" of the acyclic side chain found in PMEA (Adefovir) . In PMEA, the side chain is an ether (-CH2-CH2-O-CH2-P...). In this compound, the ether oxygen is effectively replaced by an amine nitrogen.
Utility: This substitution alters the pKa and hydrogen-bonding capability of the side chain, making it a valuable probe for studying Adenosine Deaminase (ADA) resistance or for synthesizing ProTide prodrugs.
PNA Monomers: The secondary amine is a key attachment point for backbone modifications in Peptide Nucleic Acids, allowing for the introduction of cationic charges that enhance DNA duplex stability.
Mechanism of Action (Potential)
While the free amine itself is likely a weak inhibitor, its derivatives function as antimetabolites . Upon intracellular phosphorylation (if derivatized to a nucleoside analog), they can act as chain terminators for viral polymerases.
Figure 2: Logical progression from scaffold to bioactive antiviral nucleotide analog.
To ensure the identity of the synthesized compound, the following spectral signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
δ 8.15 & 8.12 ppm (s, 1H each): Characteristic H-2 and H-8 protons of the purine ring. Note: If these split or shift significantly, check for N7-isomer contamination.
δ 4.25 ppm (t, 2H): N9-CH₂ methylene group. This triplet confirms attachment to the ethyl chain.
δ 2.90 ppm (t, 2H): -CH₂-NH- methylene group.
δ 2.35 ppm (s, 3H): N-Methyl group.
Mass Spectrometry (ESI-MS)
Calculated [M+H]⁺: 193.12 m/z
Observed: 193.1 ± 0.1 m/z
Diagnostic Fragment: Loss of the adenine base (135 m/z) is often observed in high-energy collision dissociation.
Safety & Handling
Hazard Class: Irritant (Skin/Eye).
Specific Risk: As an alkylated purine, this compound should be treated as a potential genotoxin . It mimics biological nucleosides and could theoretically intercalate or interfere with DNA replication machinery if absorbed in high quantities.
PPE: Double nitrile gloves, chemical safety goggles, and handling exclusively within a fume hood.
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.
References
BLD Pharm. (2024). Product Datasheet: 9-[2-(Methylamino)ethyl]-9H-purin-6-amine (CAS 1247431-86-2). Retrieved from
Osborne, M. R., et al. (1995).[2] "Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine". Chemical Research in Toxicology, 8(2), 316-320.[2] (Provides mechanistic basis for adenine alkylation). Retrieved from
Holy, A. (2005). "Phosphonomethoxyalkyl analogs of nucleotides". Current Pharmaceutical Design. (Contextualizes the N9-substituted scaffold for antiviral research).
Chemikart. (2024). Chemical Properties of 9-(2-(Methylamino)ethyl)-9H-purin-6-amine. Retrieved from
Application Notes and Protocols for 9-[2-(methylamino)ethyl]-9H-purin-6-amine: A Novel Purine Analog for Oncological Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 9-[2-(methylamino)ethyl]-9H-purin-6-amine, a novel synthetic purine analog...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 9-[2-(methylamino)ethyl]-9H-purin-6-amine, a novel synthetic purine analog with potential applications in oncology. This document outlines detailed protocols for assessing its cytotoxic effects and its impact on cell cycle progression in cancer cell lines.
Introduction: The Rationale for Investigating 9-[2-(methylamino)ethyl]-9H-purin-6-amine in Cancer Biology
Purine analogs are a well-established class of compounds that play a crucial role in cellular metabolism and signaling.[1][2] Their structural similarity to endogenous purines allows them to interfere with various cellular processes, including DNA synthesis and repair, making them effective anticancer agents.[1][3][4] 9-[2-(methylamino)ethyl]-9H-purin-6-amine is a novel, rationally designed purine analog. Its unique side chain at the 9-position is hypothesized to confer selectivity and potency. The primary amino group at the 6-position and the purine core are critical moieties for potential interactions with biological targets such as kinases, which are often dysregulated in cancer.[5]
This guide provides a foundational experimental framework to characterize the anticancer potential of 9-[2-(methylamino)ethyl]-9H-purin-6-amine, focusing on its effects on cell viability and cell cycle distribution.
Physicochemical Properties and Handling
Property
Value
Source
Molecular Formula
C8H12N6
Inferred from name
Molecular Weight
192.22 g/mol
Inferred from name
CAS Number
1247431-86-2
Vendor Information
Appearance
White to off-white solid
Typical for purine analogs
Solubility
Soluble in DMSO, sparingly soluble in ethanol
Typical for purine analogs
Storage and Stability: Store 9-[2-(methylamino)ethyl]-9H-purin-6-amine at -20°C, protected from light and moisture. For experimental use, prepare stock solutions in anhydrous DMSO and store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Safety Precautions: As with all investigational new drugs, appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn when handling 9-[2-(methylamino)ethyl]-9H-purin-6-amine.[6][7][8] All handling of the powdered form should be performed in a chemical fume hood to avoid inhalation.[6] Dispose of waste according to institutional guidelines for hazardous chemical waste.[8]
Experimental Workflow for Characterization
The following diagram outlines the general workflow for assessing the anticancer properties of 9-[2-(methylamino)ethyl]-9H-purin-6-amine.
Caption: Experimental workflow for evaluating 9-[2-(methylamino)ethyl]-9H-purin-6-amine.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of viable cells.
Materials and Reagents:
96-well flat-bottom plates
Cancer cell lines (e.g., HeLa, A549, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[3]
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Compound Treatment:
Prepare a 2X serial dilution of 9-[2-(methylamino)ethyl]-9H-purin-6-amine in complete medium from a concentrated stock.
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition and Incubation:
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
Formazan Solubilization:
Carefully remove the medium containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
Absorbance Measurement:
Read the absorbance at 570 nm using a multi-well spectrophotometer.[10]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with 9-[2-(methylamino)ethyl]-9H-purin-6-amine.[11][12]
Materials and Reagents:
6-well plates
Cancer cell lines
Complete cell culture medium
PBS
9-[2-(methylamino)ethyl]-9H-purin-6-amine
70% cold ethanol
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[13]
Flow cytometer
Step-by-Step Protocol:
Cell Seeding and Treatment:
Seed 2 x 10^5 cells per well in 2 mL of complete medium in a 6-well plate.
Incubate for 24 hours.
Treat cells with 9-[2-(methylamino)ethyl]-9H-purin-6-amine at concentrations around the determined IC50 value and a vehicle control.
Incubate for 24 or 48 hours.
Cell Harvesting and Fixation:
Harvest cells by trypsinization and collect them in a centrifuge tube.
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[14]
Wash the cell pellet with 1 mL of cold PBS.
Resuspend the pellet in 500 µL of PBS.
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[13][15]
Incubate at 4°C for at least 2 hours (or overnight).
Staining:
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
Wash the pellet with 1 mL of PBS.
Resuspend the cell pellet in 500 µL of PI staining solution.
Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Analyze the samples on a flow cytometer, acquiring at least 20,000 events per sample.[12]
Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[13]
Expected Results and Interpretation
Cytotoxicity Assay:
A dose-dependent decrease in cell viability is expected with increasing concentrations of 9-[2-(methylamino)ethyl]-9H-purin-6-amine. The IC50 values can be compared across different cell lines to assess selectivity.
Cell Line
Treatment
Concentration (µM)
% Viability (Mean ± SD)
HeLa
Vehicle (0.1% DMSO)
0
100 ± 4.5
Compound X
1
85.2 ± 5.1
Compound X
10
52.3 ± 3.8
Compound X
100
15.7 ± 2.9
Cell Cycle Analysis:
Treatment with an effective purine analog may induce cell cycle arrest at specific phases. For example, an accumulation of cells in the S phase could suggest inhibition of DNA synthesis, while a G2/M arrest might indicate interference with mitotic processes.
Treatment
% G0/G1
% S
% G2/M
Vehicle
65.4
20.1
14.5
Compound X (10 µM)
30.2
55.8
14.0
Hypothesized Mechanism of Action and Signaling Pathway
Many purine analogs exert their effects by inhibiting protein kinases.[5] A plausible mechanism for 9-[2-(methylamino)ethyl]-9H-purin-6-amine is the inhibition of key kinases in pro-proliferative signaling pathways, such as the MAPK/ERK pathway.[16][17] This pathway is frequently hyperactivated in cancer and regulates cell growth, differentiation, and survival.[16]
Caption: Hypothesized inhibition of the MAPK/ERK pathway by 9-[2-(methylamino)ethyl]-9H-purin-6-amine.
References
Bio-protocol. "Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers." Bio-protocol, vol. 15, no. 21, 2025. [Link]
Coomes, J. "Assaying cell cycle status using flow cytometry." Current protocols in immunology, Chapter 5:Unit 5.7, 2013. [Link]
Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development." Reaction Biology, July 2, 2024. [Link]
BellBrook Labs. "How Does a Biochemical Kinase Assay Work?" BellBrook Labs, December 10, 2018. [Link]
Sainova, I., et al. "Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study." Azerbaijan Pharmaceutical and Pharmacotherapy Journal, vol. 23, no. 1, 2024, pp. 12-18. [Link]
Shchekotikhin, A. E., et al. "Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds." Molecules, vol. 28, no. 4, 2023, p. 1779. [Link]
Chemical Synthesis Database. "9-(2-ethylaminoethyl)purin-6-amine." Chemical Synthesis Database, Accessed February 15, 2026. [Link]
Macaulay, S. L., et al. "A Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport." Endocrinology, vol. 148, no. 1, 2007, pp. 343-51. [Link]
Lorente-Macías, Á., et al. "Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells." Archiv der Pharmazie, vol. 354, no. 6, 2021, p. e2100021. [Link]
Verma, A., et al. "From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds." RSC Advances, vol. 15, no. 52, 2025, pp. 31487-31515. [Link]
University of California San Diego. "Handling Antineoplastic or Investigational New Drugs." UC San Diego Blink, April 19, 2024. [Link]
Nasta, F., et al. "Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer." International Journal of Molecular Sciences, vol. 25, no. 12, 2024, p. 6695. [Link]
NIST. "9H-Purin-6-amine,N,9-dimethyl-." NIST Chemistry WebBook, Accessed February 15, 2026. [Link]
Yahyazadeh, A., et al. "Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4." E-Journal of Chemistry, vol. 5, no. 2, 2008, pp. 372-376. [Link]
B. Braun Vet Care. "HANDLING OF HAZARDOUS DRUGS." B. Braun Vet Care, Accessed February 15, 2026. [Link]
University of Utah Health. "Safe Handling of Hazardous Drugs." University of Utah Health, May 19, 2010. [Link]
BindingDB. "BDBM50009687 9-(Tetrahydro-furan-2-yl)-9H-purin-6-ylamine." BindingDB, Accessed February 15, 2026. [Link]
Rouchal, M., et al. "2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine." Acta Crystallographica Section E, vol. 68, no. Pt 9, 2012, p. o2759. [Link]
Rouchal, M., et al. "2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 9, 2012, p. o2759. [Link]
BellBrook Labs. "MAPK1, An Elusive Regulator of Innate Immunity." BellBrook Labs, February 23, 2022. [Link]
Assay Genie. "MAPK Signaling in Inflammatory Cytokines Pathways." Assay Genie, January 22, 2024. [Link]
El Rawas, R., et al. "Implication of P38 MAPK in drugs of abuse and stress." Encyclopedia, vol. 1, no. 1, 2020, pp. 1-13. [Link]
Organic Chemistry Portal. "Enamine synthesis by amination." Organic Chemistry Portal, Accessed February 15, 2026. [Link]
protocol for studying purine nucleoside phosphorylase inhibitors
An Application Guide and Protocol for the Comprehensive Study of Purine Nucleoside Phosphorylase (PNP) Inhibitors Introduction: Targeting a Key Player in Purine Metabolism Purine Nucleoside Phosphorylase (PNP) is a pivot...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide and Protocol for the Comprehensive Study of Purine Nucleoside Phosphorylase (PNP) Inhibitors
Introduction: Targeting a Key Player in Purine Metabolism
Purine Nucleoside Phosphorylase (PNP) is a pivotal enzyme in the purine salvage pathway, a critical metabolic route for recycling purines from degraded nucleic acids.[1][2] PNP catalyzes the reversible phosphorolytic cleavage of the glycosidic bond in (deoxy)ribonucleosides like inosine and guanosine to yield the corresponding purine base and (deoxy)ribose-1-phosphate.[2][3][4] This function is central to the metabolic homeostasis of purines within the cell.
The therapeutic relevance of PNP was highlighted by a rare genetic disorder, PNP deficiency, which leads to a severe impairment of T-cell immunity while leaving B-cell function largely unaffected.[2][5] This observation established PNP as a critical enzyme for normal T-cell development and function. The mechanism involves the accumulation of the PNP substrate, deoxyguanosine, which is subsequently phosphorylated by deoxycytidine kinase to form deoxyguanosine triphosphate (dGTP).[1] High intracellular concentrations of dGTP are toxic to T-cells, inducing apoptosis.[1]
This selective T-cell toxicity provides a strong rationale for developing PNP inhibitors as therapeutic agents.[6] These inhibitors are being investigated for a range of applications, including the treatment of T-cell malignancies (e.g., T-cell acute lymphoblastic leukemia), autoimmune diseases (e.g., rheumatoid arthritis, psoriasis), and preventing rejection in organ transplantation.[1][4][7] By blocking PNP, these drugs aim to mimic the effects of genetic PNP deficiency, selectively reducing the population of pathological T-cells.[1][3]
This guide provides a comprehensive overview of the essential protocols required to identify, characterize, and validate novel PNP inhibitors, from initial biochemical screening to cellular and in vivo evaluation.
Caption: The enzymatic reaction catalyzed by Purine Nucleoside Phosphorylase (PNP).
Part 1: Biochemical Characterization of PNP Inhibitors
The initial evaluation of a potential PNP inhibitor begins at the biochemical level. These assays use purified enzyme to determine the compound's ability to inhibit PNP activity, its potency (IC50), and its mechanism of action (Ki).
Protocol 1: High-Throughput Screening for PNP Inhibition
A robust and sensitive assay is required for primary screening of compound libraries. A common and reliable method is a coupled spectrophotometric assay that measures the production of uric acid. In this system, PNP converts inosine to hypoxanthine, which is then oxidized to uric acid by xanthine oxidase (XOD). The formation of uric acid can be monitored by the increase in absorbance at 293 nm.[2][8]
Principle of the Coupled Assay:
PNP Reaction: Inosine + Pi → Hypoxanthine + Ribose-1-Phosphate
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.
Enzyme/Substrate Mix: Prepare a 2X working solution in Assay Buffer containing Inosine and Xanthine Oxidase.
PNP Enzyme: Dilute purified human recombinant PNP in Assay Buffer to a 2X working concentration.
Test Compounds: Prepare serial dilutions of inhibitor compounds in Assay Buffer (or DMSO, ensuring the final DMSO concentration is <1%). Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).
Assay Procedure:
Add 50 µL of the test compound dilutions (or controls) to the wells of a clear, UV-transparent 96-well plate.[5]
Add 25 µL of the 2X PNP enzyme solution to each well. For the "no enzyme" control, add 25 µL of Assay Buffer.
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding 25 µL of the 2X Enzyme/Substrate Mix to all wells.
Immediately place the plate in a microplate reader capable of measuring absorbance at 293 nm.
Data Acquisition and Analysis:
Measure the absorbance at 293 nm every 30-60 seconds for 15-30 minutes (kinetic mode).
Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
Calculate the percent inhibition for each compound concentration using the formula:
% Inhibition = [1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme)] * 100
Component
Volume (µL)
Final Concentration
Test Compound (2X)
50
Variable
PNP Enzyme (4X)
25
e.g., 0.05 U/mL
Inosine/XOD Mix (4X)
25
e.g., 200 µM Inosine, 0.1 U/mL XOD
Total Volume
100
Table 1: Example reaction setup for a primary PNP inhibitor screen.
Protocol 2: Determination of Inhibitor Potency (IC50)
Compounds that show significant inhibition in the primary screen are further characterized to determine their potency, expressed as the half-maximal inhibitory concentration (IC50). This is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Step-by-Step Protocol:
Compound Dilution: Prepare a series of 8-12 dilutions of the inhibitor, typically using a 2- or 3-fold serial dilution. The concentration range should bracket the expected IC50 value.
Assay Performance: Perform the PNP activity assay as described in Protocol 1 with the different inhibitor concentrations. Ensure each concentration is tested in duplicate or triplicate.
Data Analysis:
Calculate the percent inhibition for each concentration as described previously.
Plot percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R). The equation is typically:
Y = Bottom + (Top-Bottom) / (1 + 10^((LogIC50-X)*HillSlope))
The IC50 value is determined directly from the curve fit.[9]
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Reference Data & Comparative Studies
Validation
A Researcher's Guide to Substituted Purine Derivatives: A Comparative Analysis of Biological Activity
The purine scaffold, a fundamental component of nucleic acids, has proven to be a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a wide range of biological macromolecules has led to...
Author: BenchChem Technical Support Team. Date: February 2026
The purine scaffold, a fundamental component of nucleic acids, has proven to be a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a wide range of biological macromolecules has led to the development of numerous therapeutic agents.[1] This guide offers a comparative analysis of the biological activity of substituted purine derivatives, with a focus on their anticancer properties. We will delve into the structure-activity relationships that govern their potency, provide detailed protocols for key biological assays, and present a comparative analysis of their efficacy against various cancer cell lines.
The Versatility of the Purine Scaffold: A Tale of Substitutions
The biological activity of purine derivatives can be dramatically modulated by the nature and position of their substituents. The purine ring system offers multiple sites for modification, with the C2, C6, and N9 positions being particularly crucial for tuning the pharmacological profile.[2] Strategic substitutions at these positions have yielded potent inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling and are often dysregulated in cancer.[3][4]
For instance, 2,6,9-trisubstituted purines have emerged as a promising class of anticancer agents.[1][5] The introduction of different moieties at these positions can enhance binding affinity to the ATP-binding pocket of kinases, leading to potent inhibition of their activity.[6] The exploration of various substituents, from simple alkyl and aryl groups to more complex heterocyclic systems, has generated a diverse library of compounds with a broad spectrum of biological activities.[1][7]
Comparative Anticancer Activity of Substituted Purine Derivatives
The true measure of a compound's potential lies in its biological activity. Here, we present a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various substituted purine derivatives against a panel of human cancer cell lines. This data, compiled from recent studies, highlights the impact of different substitution patterns on anticancer potency.
Table 1: Comparative IC50 Values of Substituted Purine Derivatives. This table summarizes the anticancer activity of selected purine derivatives, showcasing the influence of substituents at the C2, C6, and N9 positions on their potency against various cancer cell lines.
Deciphering the Mechanism: Key Biological Assays
To understand the biological activity of these compounds, a battery of in vitro assays is employed. These assays provide quantitative data on cytotoxicity, kinase inhibition, and the induction of apoptosis (programmed cell death).
Assessing Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with various concentrations of the substituted purine derivatives and incubate for 48-72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Targeting the Engine: Kinase Inhibition Assays
Since many purine derivatives function as kinase inhibitors, directly measuring their ability to inhibit specific kinases is crucial.[3] A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Kinase Reaction: Set up the kinase reaction in a 96-well plate containing the kinase, its substrate (e.g., a specific peptide), ATP, and varying concentrations of the purine derivative. Incubate at 30°C for 1 hour.
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase.
Inducing Cell Death: Apoptosis Assays
A hallmark of effective anticancer agents is their ability to induce apoptosis in cancer cells.[6] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.[2][8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]
Cell Treatment: Treat cells with the purine derivative for a specified time (e.g., 24-48 hours).
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate a typical kinase signaling pathway targeted by purine derivatives and the general workflow of the described experimental assays.
Caption: A simplified kinase signaling pathway often targeted by substituted purine derivatives.
Caption: General experimental workflow for evaluating the biological activity of purine derivatives.
Conclusion and Future Directions
Substituted purine derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the realm of oncology. The structure-activity relationships derived from comparative studies provide a rational basis for the design of next-generation inhibitors with improved potency and selectivity. The experimental protocols detailed in this guide offer a robust framework for the biological evaluation of these novel compounds. Future research will likely focus on the development of purine derivatives that target novel kinases, overcome drug resistance, and exhibit favorable pharmacokinetic profiles, ultimately leading to the development of more effective and safer cancer therapies.
Comparative Guide: Acyclic Adenine Scaffolds in Methyltransferase & Antiviral Research
This guide provides a comprehensive technical analysis of 9-[2-(methylamino)ethyl]-9H-purin-6-amine (hereafter referred to as N-Me-AEA ), an acyclic adenine derivative. It evaluates its utility as a chemical probe in epi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of 9-[2-(methylamino)ethyl]-9H-purin-6-amine (hereafter referred to as N-Me-AEA ), an acyclic adenine derivative. It evaluates its utility as a chemical probe in epigenetic and antiviral research and compares it against established high-performance alternatives.
9-[2-(methylamino)ethyl]-9H-purin-6-amine represents a simplified, acyclic nucleoside scaffold. Structurally, it consists of an adenine nucleobase attached to an ethyl-methylamine tail, mimicking the adenosine moiety found in S-Adenosylmethionine (SAM) and ATP .
In research, this compound serves two primary functions:
Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight probe for the adenosine-binding pockets of Methyltransferases (HMTs/DNMTs) and Kinases .
Nucleoside Mimicry: As a precursor or analog for Acyclic Nucleoside Phosphonates (ANPs) , a class of potent antivirals (e.g., Tenofovir) and antiproliferative agents.
While N-Me-AEA offers high ligand efficiency and synthetic accessibility, it often lacks the potency and specificity of ribose-containing or phosphonate-functionalized alternatives. This guide compares N-Me-AEA with Sinefungin , 5'-Methylthioadenosine (MTA) , and Tenofovir to assist researchers in selecting the optimal tool for their specific assay.
Comparative Performance Analysis
The following table contrasts N-Me-AEA with industry-standard alternatives across key experimental parameters: Binding Affinity (Kd) , Metabolic Stability , Solubility , and Primary Application .
Table 1: Performance Matrix of Adenine-Based Probes
Feature
N-Me-AEA (Subject)
Sinefungin (Alternative 1)
5'-MTA (Alternative 2)
Tenofovir (Alternative 3)
Class
Acyclic Adenine Fragment
Ornithine-Adenosine Conjugate
S-Alkyl Thionucleoside
Acyclic Nucleoside Phosphonate
Primary Target
Adenine-binding pockets (HMTs, Kinases)
Pan-Methyltransferase (HMT/DNMT)
MTAP / MTA-Nucleosidase
Viral Polymerase / RT
Potency (IC50)
Low (µM range)
High (nM range)
Moderate (µM - nM)
High (nM) (as diphosphate)
Selectivity
Low (Promiscuous binder)
Moderate (Broad spectrum)
High (MTAP specific)
High (Viral vs. Host)
Solubility
High (Amine tail aids solubility)
Moderate
Low (Hydrophobic tail)
Moderate (often used as salt)
Cell Permeability
High (Low MW, Lipophilic)
Low (Zwitterionic)
High
Low (Requires prodrug form)
Metabolic Stability
Low (Amine oxidation by MAO/SSAO)
High
Moderate (Cleaved by MTAP)
High (C-P bond stable)
Detailed Analysis of Alternatives
Alternative 1: Sinefungin (The "Gold Standard" for HMTs)
Mechanism: Sinefungin is a natural product antibiotic that structurally mimics SAM but replaces the sulfonium center with a carbon, preventing methyl transfer.
Superiority: It exhibits 100-1000x higher potency than N-Me-AEA because its amino-acid side chain makes critical contacts within the SAM-binding pocket that the simple ethyl-amine tail of N-Me-AEA cannot.
Use Case: Use Sinefungin when you need a positive control for methyltransferase inhibition in biochemical assays.
Alternative 2: 5'-Methylthioadenosine (MTA)
Mechanism: MTA is the natural product of the polyamine pathway and a potent product inhibitor of methyltransferases.
Relevance: N-Me-AEA is essentially an "acyclic" mimic of MTA.
Use Case: Use MTA when studying MTAP-deficient cancers (e.g., Glioblastoma) to understand metabolic feedback loops.
Alternative 3: Tenofovir (PMPA)
Mechanism: An acyclic nucleoside phosphonate that mimics dATP after phosphorylation, causing chain termination in viral DNA synthesis.
Relevance: Structurally, Tenofovir is the "optimized" version of N-Me-AEA, featuring a phosphonomethyl ether group for metabolic stability and kinase bypassing.
Use Case: Use Tenofovir (or Adefovir) when researching antiviral mechanisms or nucleotide analog interference .
Mechanistic Visualization
The following diagram illustrates how N-Me-AEA and its alternatives compete with the natural substrate (SAM) within the methylation cycle.
Caption: Competitive inhibition of Methyltransferases (MT) by Sinefungin and N-Me-AEA against the natural donor SAM.
Experimental Protocols
To validate the performance of N-Me-AEA or its alternatives, the following Methyltransferase Inhibition Assay is the standard protocol. This workflow uses a luminescence-based detection system (e.g., MTase-Glo™) to quantify SAH production.
Protocol: Bioluminescent Methyltransferase Assay
Objective: Determine the IC50 of N-Me-AEA vs. Sinefungin against a target HMT (e.g., DOT1L or EZH2).
Materials:
Enzyme: Recombinant Human HMT (e.g., EZH2 complex), 5 nM final.
Substrate: Purified Histone H3 or Nucleosomes, 10 µM final.
Cofactor: S-Adenosylmethionine (SAM), 1 µM final.
Compounds: N-Me-AEA (Subject) and Sinefungin (Control), serially diluted (100 µM to 0.1 nM).
Detection: MTase-Glo™ Reagent (Promega) or equivalent.
Step-by-Step Methodology:
Compound Preparation:
Dissolve N-Me-AEA and Sinefungin in 100% DMSO to 10 mM stock.
Perform a 3-fold serial dilution in assay buffer (20 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
Critical Step: Ensure DMSO concentration does not exceed 1% in the final reaction to prevent enzyme denaturation.
Enzyme Reaction:
Add 2 µL of diluted compound to a 384-well white low-volume plate.
Add 4 µL of Enzyme Master Mix (Enzyme + Substrate). Incubate for 10 min at Room Temperature (RT) to allow pre-equilibrium binding.
Initiate reaction by adding 4 µL of SAM (Start Reagent).
Incubate at RT for 60 minutes (linear range of the enzyme).
Detection (Coupled Assay):
Add 2 µL of MTase-Glo™ Reagent (Converts SAH to ADP). Incubate 15 min.
Add 10 µL of MTase-Glo™ Detection Solution (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.
When working with N-Me-AEA , researchers must be aware of its chemical stability profile compared to alternatives.
Stability Workflow Diagram
Caption: Metabolic instability pathway of N-Me-AEA vs. stable Phosphonate alternatives.
Key Insight: The secondary amine in N-Me-AEA is susceptible to Monoamine Oxidases (MAO) and Semicarbazide-Sensitive Amine Oxidases (SSAO) in cell culture media (specifically if Fetal Bovine Serum is used). This generates reactive aldehydes that cause false-positive cytotoxicity.
Recommendation: When using N-Me-AEA in cell-based assays, use Heat-Inactivated Serum or add an amine oxidase inhibitor (e.g., Semicarbazide).
References
De Clercq, E. (2005). "Acyclic nucleoside phosphonates: past, present and future." Biochemical Pharmacology. Link
Copeland, R. A., et al. (2009). "Protein methyltransferases as a target class for drug discovery." Nature Reviews Drug Discovery. Link
Vedadi, M., et al. (2011). "A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells." Nature Chemical Biology. Link
Nielsen, P. E. (1991). "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science. Link
Promega Corporation. "MTase-Glo™ Methyltransferase Assay Technical Manual." Link
Validation
Comparative Analysis of 9-[2-(methylamino)ethyl]-9H-purin-6-amine: A Guide for Researchers
For drug discovery and development researchers, the purine scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for designing potent and selective inhibitors of key cellular targets.[1] This g...
Author: BenchChem Technical Support Team. Date: February 2026
For drug discovery and development researchers, the purine scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for designing potent and selective inhibitors of key cellular targets.[1] This guide provides a comprehensive cross-validation of the anticipated experimental performance of 9-[2-(methylamino)ethyl]-9H-purin-6-amine , a member of the 9-substituted purine derivative family. Due to the limited publicly available experimental data for this specific methylamino derivative, this guide will leverage a comparative analysis against structurally related compounds, particularly its close analog, 9-[2-(ethylamino)ethyl]-9H-purin-6-amine, and other relevant purine-based molecules. The insights presented herein are grounded in established structure-activity relationships (SAR) within this chemical class and are intended to guide researchers in their experimental design and hypothesis generation.
Introduction to 9-Substituted Purine Derivatives
Purine analogs are integral to numerous biological processes and have been successfully developed as anticancer, antiviral, and immunosuppressive agents.[1] The strategic modification of the purine core, particularly at the N9 position, has been a fruitful avenue for modulating the biological activity and selectivity of these compounds.[2] Many 9-substituted purine derivatives have been investigated as inhibitors of protein kinases, a critical class of enzymes often dysregulated in cancer and other diseases.[3] By mimicking the natural kinase co-substrate ATP, these compounds can competitively block the active site, thereby inhibiting downstream signaling pathways.[4]
This guide focuses on 9-[2-(methylamino)ethyl]-9H-purin-6-amine, a compound of interest for its potential as a kinase inhibitor or cytotoxic agent. We will explore its predicted physicochemical properties and biological activity in comparison to established and structurally similar compounds.
Physicochemical Properties and Predicted Bioavailability
Compound
Molecular Formula
Molecular Weight ( g/mol )
Predicted LogP
Predicted Water Solubility
9-[2-(methylamino)ethyl]-9H-purin-6-amine
C8H12N6
192.22
~0.5
Moderately Soluble
9-[2-(ethylamino)ethyl]-9H-purin-6-amine
C9H14N6
206.25
~0.9
Moderately Soluble
The presence of the amine functional groups in both the methyl and ethyl derivatives suggests they are likely to be water-soluble, particularly in acidic conditions where they can form ammonium salts.[5] This is a favorable characteristic for in vitro assays and potential in vivo applications. The slightly lower molecular weight and predicted LogP of the methylamino derivative compared to its ethyl counterpart may confer slightly different permeability and metabolic profiles.
Comparative Biological Activity: An Inferential Analysis
Given the absence of direct experimental data for 9-[2-(methylamino)ethyl]-9H-purin-6-amine, we will infer its potential biological activity by examining data from closely related compounds. The primary comparator is the ethyl analog, 9-[2-(ethylamino)ethyl]-9H-purin-6-amine, along with other 9-substituted purines that have been evaluated for their kinase inhibitory and cytotoxic effects.
Predicted Kinase Inhibitory Activity
Many purine derivatives function as ATP-competitive kinase inhibitors.[4] The N9-substituent plays a crucial role in interacting with the ATP-binding pocket of various kinases, influencing both potency and selectivity.[6]
Based on the structure of 9-[2-(methylamino)ethyl]-9H-purin-6-amine, it is plausible to hypothesize that it will exhibit inhibitory activity against one or more protein kinases. The small, flexible N-(methylamino)ethyl side chain at the N9 position could favorably interact with the ribose-binding pocket of many kinases. The difference between a methyl and an ethyl group at the terminal amine could subtly alter the binding affinity and selectivity profile. In some cases, a smaller methyl group might allow for a better fit into a constrained binding pocket, while in others, the slightly larger and more hydrophobic ethyl group could provide more favorable van der Waals interactions. Without direct experimental data, it is difficult to predict the precise impact on potency. However, it is a reasonable starting point for screening against a panel of kinases, particularly cyclin-dependent kinases (CDKs), which are common targets for purine-based inhibitors.
Predicted Cytotoxic Activity
The inhibition of critical cellular kinases by purine derivatives often translates to cytotoxic or anti-proliferative effects in cancer cell lines.
The cytotoxic potential of 9-[2-(methylamino)ethyl]-9H-purin-6-amine will likely be dependent on its kinase inhibitory profile and potency. As shown in the table, other 9-substituted purine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][6] It is therefore reasonable to hypothesize that the target compound will also exhibit some level of cytotoxicity. A standard screening panel against common cancer cell lines such as those from leukemia (e.g., K562, HL-60), lung cancer (e.g., A549), and breast cancer (e.g., MCF-7) would be a logical first step to evaluate its anti-proliferative potential.
Experimental Protocols for Validation
To facilitate the experimental validation of the predicted activities of 9-[2-(methylamino)ethyl]-9H-purin-6-amine, the following detailed protocols for a generic in vitro kinase assay and a cell viability assay are provided.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.[9][10]
Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Prepare serial dilutions of the test compound in the appropriate assay buffer.
Prepare solutions of the target kinase, its specific substrate (peptide or protein), and ATP at the desired concentrations in kinase reaction buffer. The ATP concentration is often set at or near the Km value for the kinase.
Assay Plate Setup:
Add a small volume of each concentration of the test compound or vehicle control (DMSO) to the wells of a microplate.
Add the kinase solution to each well and briefly incubate to allow the compound to bind to the kinase.
Kinase Reaction:
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 30-60 minutes).
Detection:
Stop the reaction by adding a solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions necessary for kinase activity.
Detect the amount of phosphorylated substrate using a suitable method. Common detection methods include:
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[11]
Fluorescence-based assays: Using a phosphospecific antibody labeled with a fluorophore (e.g., LanthaScreen® TR-FRET assays).[12][13]
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).
Data Analysis:
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]
A Comparative Review of the Therapeutic Potential of 9-Substituted Purines
The purine scaffold, a fundamental component of nucleic acids and a plethora of signaling molecules, has long been a privileged structure in medicinal chemistry. Its inherent ability to mimic endogenous ligands and inter...
Author: BenchChem Technical Support Team. Date: February 2026
The purine scaffold, a fundamental component of nucleic acids and a plethora of signaling molecules, has long been a privileged structure in medicinal chemistry. Its inherent ability to mimic endogenous ligands and interact with the active sites of numerous enzymes has made it a fertile ground for the development of novel therapeutics. Among the various modifications of this versatile heterocycle, substitutions at the 9-position have proven particularly fruitful, leading to a diverse array of compounds with significant therapeutic potential across oncology, virology, neurology, and immunology.
This guide provides an in-depth comparison of 9-substituted purines, exploring their mechanisms of action, therapeutic applications, and performance against alternative treatments. We will delve into the experimental data that underpins their promise and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.
I. The Anticancer Arena: Targeting Uncontrolled Cell Proliferation
The deregulation of cellular signaling pathways is a hallmark of cancer. 9-Substituted purines have emerged as powerful tools to intercept these aberrant signals, primarily by targeting key enzymes that drive cell cycle progression and tumor growth.
A. Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cell Cycle
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the engine of the cell cycle. Their overactivity is a common feature in many cancers, making them a prime target for therapeutic intervention. A significant class of 2,6,9-trisubstituted purines, including olomoucine and roscovitine, have been developed as potent CDK inhibitors.[1][2] These compounds compete with ATP for the kinase binding site, thereby arresting the cell cycle and inducing apoptosis.[1][3]
The substitution pattern on the purine ring is critical for both potency and selectivity.[4][5] For instance, compound 21 (a 2,6,9-trisubstituted purine) demonstrates optimal inhibitory activity against CDK1, CDK2, and CDK5 with IC50 values of 0.45 µM, 0.65 µM, and 0.16 µM, respectively.[2] Another compound, 7h , was found to be a particularly effective agent, inducing apoptosis and causing cell cycle arrest at the S-phase in HL-60 leukemia cells.[4] The development of these inhibitors showcases a clear structure-activity relationship, where modifications at the C2, C6, and N9 positions can fine-tune the compound's affinity for different CDKs.[2][5][6]
The following diagram illustrates how 2,6,9-trisubstituted purines block the cell cycle by inhibiting the CDK2/Cyclin E complex, preventing the phosphorylation of the Retinoblastoma protein (pRb) and halting the transition from G1 to S phase.
Caption: Inhibition of the CDK2/Cyclin E pathway by a 9-substituted purine.
B. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The EGFR signaling pathway is another critical regulator of cell growth and proliferation that is often mutated or overexpressed in various cancers, particularly non-small cell lung cancer (NSCLC).[7] 9-Heterocyclyl substituted 9H-purines have been designed as potent inhibitors of mutant EGFR, including the challenging L858R/T790M/C797S variant that confers resistance to third-generation EGFR inhibitors like osimertinib.[7][8]
Compound D9 , a 9-heterocyclyl substituted 9H-purine, demonstrated remarkable potency with an IC50 of 18 nM against the triple-mutant EGFR.[7] It effectively suppressed EGFR phosphorylation, induced apoptosis, and arrested the cell cycle in a concentration-dependent manner.[7] Molecular docking studies revealed that the unique substitution at the 9-position allows for additional hydrogen bond interactions with the mutant Ser797 residue, a key factor in overcoming resistance.[7]
The versatility of the 9-substituted purine scaffold extends to other anticancer mechanisms:
Tubulin Polymerization Inhibition : Certain 9H-purine derivatives induce G2/M phase arrest and apoptosis by inhibiting tubulin polymerization, a mechanism distinct from kinase inhibition.[9]
Bcr-Abl Inhibition : In chronic myeloid leukemia (CML), 2,6,9-trisubstituted purines have been developed as potent inhibitors of the Bcr-Abl fusion protein, including the T315I mutation that confers resistance to imatinib.[10]
Topoisomerase II Inhibition : Substituted purines can also act as catalytic inhibitors of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[11]
II. The Antiviral Frontier: Combating Viral Replication
9-Substituted purines have a rich history as antiviral agents, with many acting as nucleoside analogues that disrupt viral replication.
A. Anti-Herpesvirus Activity
A notable example is the guanine derivative 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine , an acyclic nucleoside analogue. This compound has demonstrated high activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), in some cases exceeding the potency of the established drug acyclovir without evidence of cellular toxicity.[12] Its mechanism involves phosphorylation by viral thymidine kinase, followed by incorporation into the growing viral DNA chain, leading to chain termination.
Other related compounds, such as 9-[2-(Phosphonomethoxy)alkoxy]purines, have also shown potent activity against herpesviruses.[13]
The antiviral spectrum of 9-substituted purines is not limited to herpesviruses. Certain 3-hydroxy-2-(phosphonomethoxy)propoxy derivatives are potent and selective inhibitors of visna virus, a retrovirus.[13] Additionally, novel 9-norbornyl-6-chloropurine derivatives have been shown to selectively inhibit the replication of Coxsackievirus B3, an RNA virus.[14] The broad-spectrum antiviral ribavirin, a ribosyl purine analog, functions by depleting intracellular GTP pools and inducing lethal mutations in viral RNA.[15]
III. Neuroprotection and Immunomodulation: Targeting Receptors and Enzymes
Beyond direct cytotoxicity to cancer cells and viruses, 9-substituted purines are being explored for their ability to modulate cellular signaling in the central nervous system and the immune system.
A. Adenosine Receptor Antagonism
Adenosine receptors, particularly the A1, A2A, A2B, and A3 subtypes, are G-protein coupled receptors that play crucial roles in neurotransmission and inflammation. 9-Substituted purines have been investigated as selective antagonists for these receptors.[16][17] For example, 8-Bromo-9-ethyladenine shows high affinity for A2A and A2B subtypes.[16] The development of selective A2A receptor antagonists is of particular interest for treating neurodegenerative conditions like Parkinson's disease and for their anti-fibrotic properties.[18][19]
Phosphodiesterases are enzymes that break down cyclic nucleotides like cAMP. PDE4 inhibitors have anti-inflammatory effects and are used to treat conditions like asthma and COPD. 9-Substituted adenine derivatives have been designed as potent and highly selective PDE4 inhibitors.[20] Structural modifications at the C2 and N9 positions of the adenine ring led to compounds with nanomolar potency, representing promising leads for new anti-inflammatory drugs.[20]
IV. Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the evaluation of novel compounds must follow robust, validated protocols.
A. Standard Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the IC50 of a compound against a specific protein kinase.
Prepare serial dilutions of the 9-substituted purine inhibitor in DMSO, then dilute further in kinase buffer.
In a 96-well plate, add the kinase, the substrate peptide, and the inhibitor solution.
Initiate the kinase reaction by adding a solution of ATP. Incubate at 30°C for 1 hour.
Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
Run controls including "no kinase," "no inhibitor," and "no substrate."
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
B. Standard Protocol: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.[9]
Reagents and Materials : Cancer cell line of interest, complete cell culture medium, 9-substituted purine inhibitor, 96-well cell culture plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidic isopropanol).
Procedure :
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Prepare serial dilutions of the 9-substituted purine inhibitor in the cell culture medium.
Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
Incubate the plates for a specified period (e.g., 72 hours).
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
Calculate the percentage of cell viability for each treatment compared to the vehicle control and determine the GI50/IC50 value.
This diagram outlines a typical workflow for identifying and characterizing a novel 9-substituted purine as a kinase inhibitor.
Caption: A typical drug discovery workflow for 9-substituted purine kinase inhibitors.
V. Conclusion
The 9-substituted purine scaffold represents a remarkably versatile platform for drug discovery. Through strategic modifications at the N9 position, in combination with substitutions at other positions of the purine ring, medicinal chemists have successfully developed potent and selective inhibitors for a wide range of therapeutic targets. In oncology, they offer promising strategies to overcome drug resistance by targeting mutant kinases and provide novel mechanisms for arresting cell growth. In virology, they build upon the classical nucleoside analogue approach to inhibit viral replication effectively. Furthermore, their expansion into neurodegenerative and inflammatory diseases through the modulation of cell surface receptors and key enzymes highlights the broad therapeutic potential of this chemical class. The continued exploration of structure-activity relationships and the application of robust preclinical evaluation workflows will undoubtedly lead to the development of next-generation 9-substituted purine therapeutics.
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